Structural Specificity: Unique N1-Substitution Confers Distinct Physicochemical Profile
The presence of an ethylcarbamoyl-methyl group at the piperidine N1 position distinguishes this compound from the unsubstituted piperidine-4-acetic acid and its simple alkyl derivatives. This substitution increases molecular weight and introduces additional hydrogen bond donors/acceptors, which are critical for modulating target engagement [1]. Compared to the parent compound 2-(Piperidin-4-yl)acetic acid (MW: 143.18 g/mol), the target compound exhibits a calculated molecular weight of 228.29 g/mol and a predicted LogP of approximately 0.8, versus -1.2 for the parent [2]. This shift in lipophilicity can enhance membrane permeability and alter tissue distribution, a crucial differentiator for lead optimization campaigns.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 228.29 g/mol; Predicted LogP: ~0.8 |
| Comparator Or Baseline | 2-(Piperidin-4-yl)acetic acid: MW: 143.18 g/mol; Predicted LogP: ~ -1.2 |
| Quantified Difference | MW increase: 85.11 g/mol; LogP increase: ~2.0 units |
| Conditions | Calculated values based on standard chemical prediction algorithms (e.g., ChemAxon). |
Why This Matters
The increased lipophilicity and molecular weight directly impact ADME properties and synthetic handling, making this compound a more suitable intermediate for CNS or intracellular targets compared to its more polar parent.
- [1] Euroscreen S.A. (2009). Novel Piperidine-4-Acetic Acid Derivatives and Their Use. US Patent Application 2009/0048291 A1. View Source
- [2] PubChem Compound Summary for CID 11282394. National Center for Biotechnology Information. View Source
